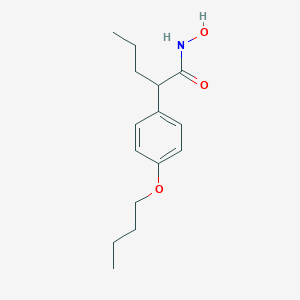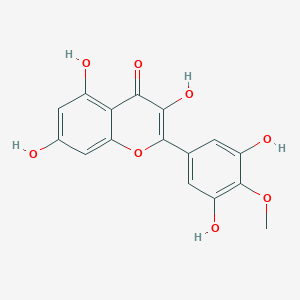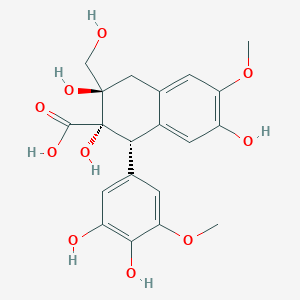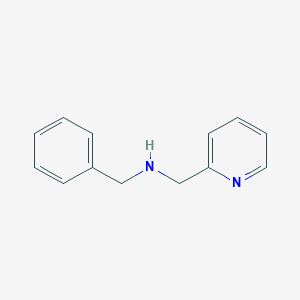
Methanetricarbaldehyde
Vue d'ensemble
Description
Methanetricarbaldehyde is a chemical compound with the molecular formula C4H4O3 . It contains a total of 10 bonds, including 6 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 3 aliphatic aldehydes .
Synthesis Analysis
Methanetricarbaldehyde is synthesized under inert atmosphere conditions and stored in a freezer under -20°C . The synthesis process involves complex chemical reactions, and the exact method is not detailed in the available sources .Molecular Structure Analysis
The molecular structure of Methanetricarbaldehyde is characterized by 10 bonds, including 6 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, and 3 aliphatic aldehydes . Further analysis of the molecular structure would require more specific data or advanced analytical techniques .Chemical Reactions Analysis
The chemical reactions involving Methanetricarbaldehyde are complex and depend on various factors. Detailed analysis of these reactions would require specific experimental data and advanced analytical techniques .Physical And Chemical Properties Analysis
Methanetricarbaldehyde is a solid compound with a molecular weight of 100.07 . It is stored under inert atmosphere conditions in a freezer under -20°C . More specific physical and chemical properties would require additional data or analysis .Applications De Recherche Scientifique
DNA-Modifying Agent
Methanetricarbaldehyde has been studied for its potential to modify DNA structures. It reacts with nucleic acids, which could have implications in understanding the mechanisms of carcinogenesis and potentially in the development of cancer therapies . The compound’s ability to form adducts with DNA bases, particularly guanosine, has been a subject of research, providing insights into the chemical interactions between DNA and carcinogens .
Synthesis of Pyrazoles
Triformylmethane is utilized in the synthesis of pyrazoles, which are significant in pharmaceuticals and agrochemicals . Pyrazoles are a class of organic compounds with notable applications in medicinal chemistry, and the condensation reaction of hydrazines with 1,3-dicarbonyl compounds like triformylmethane is a conventional method for their synthesis .
Fluorescent Probing
The compound’s reaction with substituted malondialdehydes to modify guanine, a nucleic acid base, results in fluorescent modification . This property can be harnessed for creating fluorescent probes that are useful in biochemical assays and molecular biology studies for detecting and visualizing specific DNA or RNA sequences .
Environmental Carcinogen Research
Research has implicated Methanetricarbaldehyde in the study of environmental factors contributing to malignancies . Its interaction with DNA and the subsequent formation of adducts is a key area of study in environmental toxicology, aiding in the identification of chemical carcinogens and their mechanisms of action .
Organic Synthesis Intermediate
As an intermediate in organic synthesis, Methanetricarbaldehyde is involved in various chemical reactions, including the synthesis of heterocyclic compounds . Its reactivity with heteroaromatic amines, including nucleic acid bases, is a novel example of ring-chain tautomerism, which is a valuable reaction in synthetic organic chemistry .
Chemical Research and Safety Studies
The compound’s safety profile, including its hazard statements and precautionary measures, is crucial for chemical research and handling . Understanding its physical and chemical properties, such as its storage requirements and reactivity, is essential for laboratory safety and the design of experiments involving Methanetricarbaldehyde .
Safety and Hazards
Propriétés
IUPAC Name |
methanetricarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c5-1-4(2-6)3-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWNFZAKUHZONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338895 | |
| Record name | triformylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methanetricarbaldehyde | |
CAS RN |
18655-47-5 | |
| Record name | triformylmethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triformylmethane?
A1: Triformylmethane has the molecular formula C4H4O3 and a molecular weight of 96.08 g/mol.
Q2: What is the structure of triformylmethane?
A2: Triformylmethane exists predominantly in a planar keto–enol structure stabilized by an intramolecular hydrogen bond. This structure is similar to malonaldehyde and its derivatives. []
Q3: Is there spectroscopic data available for triformylmethane?
A3: Yes, researchers have characterized triformylmethane using various spectroscopic techniques. Its microwave spectrum confirms a single, planar conformation in the vapor phase. [] Additionally, 1H-NMR studies, particularly in the presence of trichloroacetyl isocyanate, provide evidence for the intramolecular hydrogen bond within the molecule. []
Q4: Is triformylmethane acidic?
A4: Yes, the presence of three electron-withdrawing formyl groups makes triformylmethane relatively acidic. []
Q5: Can triformylmethane be used to synthesize heterocycles?
A5: Absolutely! Triformylmethane acts as a versatile building block for synthesizing a variety of heterocycles. For instance, it reacts with amidines to form pyrimidine-5-carboxaldehydes. [, ] Additionally, it can be used in the synthesis of pyrazole-4-carbaldehydes. [] Reactions with adenosine and guanosine yield novel cyclic adducts. [, ]
Q6: Are there any specific examples of triformylmethane's utility in organic synthesis?
A6: Yes, several studies highlight the synthetic versatility of triformylmethane:
- Synthesis of 7-acylamino-3-formylquinolines: A stable triformylmethane synthon has been developed and successfully employed in the scalable synthesis of 7-acylamino-3-formylquinolines. [, ]
- One-Pot Synthesis of Tetraazamacrocyclic Complexes: The bis(hexafluorophosphate) Arnold salt, a triformylmethane synthon, facilitates the efficient one-pot synthesis of copper(II) and nickel(II) tetraazamacrocyclic complexes in aqueous solutions. []
- Vinyltriphenylphosphonium Salt Mediated Synthesis: Triformylmethane plays a crucial role in the vinyltriphenylphosphonium salt mediated one-pot synthesis of dialkyl 5-formyl-2H-pyran-2,3-dicarboxylates. []
- Synthesis of 4-Acylisoxazole Derivatives: Triformylmethane serves as a starting material for the efficient synthesis of 4-acylisoxazole derivatives. [, ]
Q7: How does triformylmethane react with urea?
A7: While dialdehydes generally require activation to react with urea, triformylmethane demonstrates high reactivity towards urea under physiological conditions. [] This property makes triformylmethane a promising candidate for developing urea sorbents for medical applications like dialysate regeneration. [, ]
Q8: Does triformylmethane undergo self-condensation?
A8: Yes, triformylmethane can undergo self-condensation, ultimately leading to the formation of 1,3,5-triformylbenzene. [] This process can compete with reactions involving other nucleophiles, as observed in the condensation reactions with adenosine. []
Q9: Have there been any computational studies on triformylmethane?
A9: Yes, researchers have employed computational methods like ab-initio calculations, Atoms in Molecules (AIM) analysis, and Natural Bond Orbital (NBO) analysis to study the intramolecular hydrogen bond in triformylmethane. [] These studies provide insights into the electronic structure and bonding characteristics of this molecule. Additionally, density functional theory (DFT) has been used to investigate its infrared spectrum. []
Q10: Have any Structure-Activity Relationship (SAR) studies been conducted on triformylmethane?
A10: While specific SAR studies focusing on modifying the triformylmethane core might be limited, research on its reactions, particularly with amines and in the formation of heterocycles, provides valuable insights into how structural variations influence reactivity and product formation. [, , , ]
Q11: What is known about the stability of triformylmethane?
A11: Triformylmethane is a highly reactive compound. While it exists predominantly in its enol form, its stability can be affected by factors like pH, temperature, and the presence of nucleophiles. [] Researchers have developed stable synthons, such as the bis(hexafluorophosphate) Arnold salt, to facilitate its use in synthetic applications. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(4-Chlorophenyl)sulfanyl]propanoic acid](/img/structure/B94735.png)




